(3E)-3-{[(4-methylpiperazin-1-yl)amino]methylidene}-2H-chromene-2,4(3H)-dione
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Overview
Description
3-{[(4-methylpiperazin-1-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an amino group, which is further connected to a benzopyran structure. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methylpiperazin-1-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methylpiperazine with a suitable benzopyran derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-methylpiperazin-1-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-{[(4-methylpiperazin-1-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biology: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-{[(4-methylpiperazin-1-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methylpiperazin-1-yl)benzoic acid
- 4-methylpiperazin-1-yl)propanoic acid
- 4-methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
Uniqueness
Compared to similar compounds, 3-{[(4-methylpiperazin-1-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione exhibits unique structural features that contribute to its distinct biological activities. The presence of the benzopyran moiety, combined with the piperazine ring, enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-(4-methylpiperazin-1-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C15H17N3O3/c1-17-6-8-18(9-7-17)16-10-12-14(19)11-4-2-3-5-13(11)21-15(12)20/h2-5,10,19H,6-9H2,1H3/b16-10+ |
InChI Key |
LIWYDEHUNQYWGF-MHWRWJLKSA-N |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=C(C3=CC=CC=C3OC2=O)O |
Canonical SMILES |
CN1CCN(CC1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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